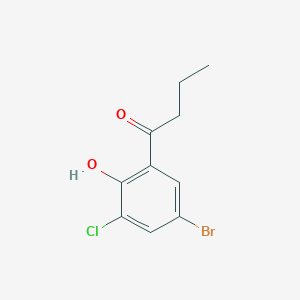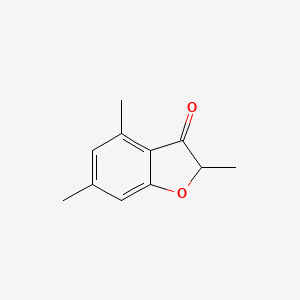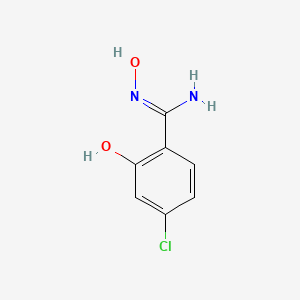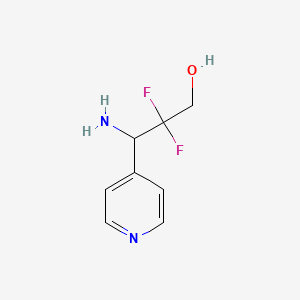![molecular formula C15H15N3 B13316819 1-[(2-Methylphenyl)methyl]-1H-1,3-benzodiazol-2-amine](/img/structure/B13316819.png)
1-[(2-Methylphenyl)methyl]-1H-1,3-benzodiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of 1-[(2-Methylphenyl)methyl]-1H-1,3-benzodiazol-2-amine typically involves the reaction of 2-methylbenzyl chloride with 1H-1,3-benzodiazol-2-amine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to ensure the efficient production of the compound .
化学反応の分析
1-[(2-Methylphenyl)methyl]-1H-1,3-benzodiazol-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups within the molecule are replaced by other atoms or groups.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives .
科学的研究の応用
1-[(2-Methylphenyl)methyl]-1H-1,3-benzodiazol-2-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and cancer.
作用機序
The mechanism of action of 1-[(2-Methylphenyl)methyl]-1H-1,3-benzodiazol-2-amine involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with essential metabolic pathways or induce apoptosis in cancer cells by activating specific signaling pathways .
類似化合物との比較
1-[(2-Methylphenyl)methyl]-1H-1,3-benzodiazol-2-amine can be compared with other benzimidazole derivatives, such as:
1-(2-Methylbenzyl)-1H-benzo[d]imidazol-2-amine: Similar in structure but may have different biological activities and chemical properties.
1-(2-Chlorobenzyl)-1H-benzo[d]imidazol-2-amine:
1-(2-Nitrobenzyl)-1H-benzo[d]imidazol-2-amine: The presence of a nitro group can significantly alter the compound’s chemical behavior and biological effects.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds .
特性
分子式 |
C15H15N3 |
|---|---|
分子量 |
237.30 g/mol |
IUPAC名 |
1-[(2-methylphenyl)methyl]benzimidazol-2-amine |
InChI |
InChI=1S/C15H15N3/c1-11-6-2-3-7-12(11)10-18-14-9-5-4-8-13(14)17-15(18)16/h2-9H,10H2,1H3,(H2,16,17) |
InChIキー |
IYSAPXLMYUJKGK-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1CN2C3=CC=CC=C3N=C2N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





amine](/img/structure/B13316757.png)


![1-{Octahydrocyclopenta[c]pyrrol-1-yl}butane-2,3-dione](/img/structure/B13316777.png)
![1-(Piperidine-1-carbonyl)-6-azaspiro[2.5]octane](/img/structure/B13316797.png)




amine](/img/structure/B13316820.png)

